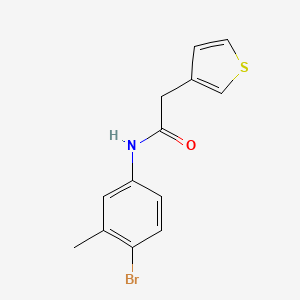

N-(4-bromo-3-methylphenyl)-2-thiophen-3-ylacetamide

Description

N-(4-bromo-3-methylphenyl)-2-thiophen-3-ylacetamide is a brominated aromatic acetamide derivative featuring a phenyl ring substituted with bromine (4-position) and a methyl group (3-position), linked via an acetamide group to a thiophen-3-yl moiety.

Properties

CAS No. |

727716-78-1 |

|---|---|

Molecular Formula |

C13H12BrNOS |

Molecular Weight |

310.21 g/mol |

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-thiophen-3-ylacetamide |

InChI |

InChI=1S/C13H12BrNOS/c1-9-6-11(2-3-12(9)14)15-13(16)7-10-4-5-17-8-10/h2-6,8H,7H2,1H3,(H,15,16) |

InChI Key |

HGWFEPCYNHINIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CSC=C2)Br |

solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

Acetylation: The brominated product is then acetylated to form N-(4-bromo-3-methylphenyl)acetamide.

Thiophene Introduction: Finally, the thiophene ring is introduced through a coupling reaction with the acetamide derivative.

Industrial Production Methods

Industrial production methods for N-(4-bromo-3-methylphenyl)-2-(thiophen-3-yl)acetamide may involve optimized reaction conditions such as:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(thiophen-3-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

- N-(4-bromo-3-methylphenyl)-2-thiophen-3-ylacetamide : The phenyl ring has a 4-bromo and 3-methyl substitution. Bromine is a halogen with moderate electron-withdrawing effects, while methyl is an electron-donating group, creating a mixed electronic environment.

- N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide () : Substituted with 4-bromo and 3-trifluoromethyl (CF₃). The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the methyl group in the target compound .

- N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () : Features a 3-bromo substitution, altering steric and electronic interactions compared to the 4-bromo isomer in the target compound. Bromine at the 3-position may reduce symmetry and influence crystal packing or solubility .

Acetamide Side Chain Variations

- Target Compound : The acetamide is substituted with a thiophen-3-yl group, a sulfur-containing aromatic ring. Thiophene contributes to π-stacking interactions and moderate lipophilicity.

- Compound: The side chain includes a triazolylthio-pyridine moiety, introducing nitrogen-rich heterocycles.

- Compound : Lacks a heterocyclic substituent, featuring a simple acetamide group. This reduces steric bulk and may improve synthetic accessibility .

Core Structural Differences

- 3-Chloro-N-phenyl-phthalimide () : A phthalimide derivative with a chlorine substituent and cyclic imide structure. Phthalimides are rigid, planar systems often used in polymer synthesis, contrasting with the flexible acetamide linkage in the target compound .

Data Table: Structural and Inferred Property Comparison

*Calculated based on molecular formula (C₁₃H₁₃BrNOS).

Key Research Findings and Implications

Heterocyclic Influence : Thiophene’s sulfur atom may enhance stability against oxidative metabolism compared to pyridine or triazole moieties in ’s compound .

Synthetic Considerations : The absence of complex heterocycles in ’s compound simplifies synthesis, whereas the target compound’s thiophene group may require specialized coupling strategies.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-thiophen-3-ylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromo substituent on a methylphenyl ring and a thiophene moiety, which contribute to its unique chemical properties. The presence of the bromo group can enhance the compound's reactivity and biological interactions.

This compound exhibits its biological effects through several mechanisms:

- Target Interactions : The compound may interact with specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

- Pathway Modulation : It has been shown to modulate key signaling pathways such as NF-κB and MAPK, which are crucial in regulating cellular responses to stress and inflammation .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess significant minimum inhibitory concentrations (MICs) against various pathogens. The following table summarizes the antimicrobial activity of related compounds:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 7b | 0.20 | Escherichia coli |

These compounds demonstrated not only bactericidal activity but also effective inhibition of biofilm formation, indicating their potential utility in treating biofilm-associated infections .

Anti-inflammatory Activity

The compound is also being explored for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited IC50 values less than those of standard chemotherapeutics, highlighting its potential as an anticancer drug candidate.

- Evaluation of Hemolytic Activity : The hemolytic activity was assessed to determine the safety profile of the compound. Results indicated low hemolytic activity (<10% lysis at 50 µM), suggesting that it may be safe for further development in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.